3-Amino-1-phenylazetidin-2-one hydrochloride

Chemical Synthesis Quality Control β-Lactam Building Blocks

Sourcing a reliable 3-amino-β-lactam scaffold for NAAA inhibitor libraries is challenging due to regioisomer contamination. This N-1 phenyl, C-3 amino azetidin-2-one hydrochloride solves this by providing a single, well-defined starting point for carbamate/amide derivatization. - Enables direct SAR exploration at the C-3 position for anti-inflammatory NAAA inhibitors. - Consistent 98% purity ensures reproducible activity-based probe synthesis. - Hydrochloride salt form simplifies handling and dissolution in aqueous reaction media.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 889214-85-1
Cat. No. B1377630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenylazetidin-2-one hydrochloride
CAS889214-85-1
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1C2=CC=CC=C2)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H
InChIKeyZYAIPOQTPMGQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 3-Amino-1-phenylazetidin-2-one hydrochloride


3-Amino-1-phenylazetidin-2-one hydrochloride (CAS 889214-85-1) is a monocyclic β-lactam building block characterized by a phenyl group at the N-1 position and a primary amine at the C-3 position of the azetidin-2-one ring. Its hydrochloride salt form enhances water solubility and simplifies handling [1]. The compound is commercially available for research and development purposes, primarily for use in organic synthesis and medicinal chemistry .

Salt FormHydrochloride salt supports aqueous reaction media
ScaffoldN-phenyl-3-amino-β-lactam core for selective derivatization
Use ContextResearch building block for synthetic and medicinal chemistry

Why This β-Lactam Matters: 3-Amino-1-phenylazetidin-2-one hydrochloride


Substitution among azetidin-2-one (β-lactam) derivatives is not straightforward due to the critical influence of ring position and N-substituent on biological activity and synthetic utility . For example, the 3-amino group is a key feature for generating N-acylethanolamine acid amidase (NAAA) inhibitors, a class of anti-inflammatory agents [1]. In contrast, other regioisomers, like 4-amino-1-phenylazetidin-2-one, or N-unsubstituted analogs like 3-aminoazetidin-2-one, possess different structural and electronic properties, leading to distinct reactivity and pharmacological profiles . This inherent structure-activity relationship (SAR) dictates that a generic β-lactam cannot replicate the specific molecular interactions of this compound.

4-Amino regioisomer
May shift reactivity and pharmacological profile, limiting direct substitution.
N-Unsubstituted analog
Lacks N-phenyl group; SAR context may not transfer without synthetic modification.
Generic β-lactam
Specific molecular interactions may not replicate, requiring scaffold-specific validation.

Selection Criteria: 3-Amino-1-phenylazetidin-2-one hydrochloride


Purity Advantage of the Hydrochloride Salt

When comparing the hydrochloride salt form to its free base counterpart, a key differentiator for procurement is the purity specification. Supplier data indicates that 3-Amino-1-phenylazetidin-2-one hydrochloride is offered at a higher assay purity (98% ) compared to the free base form (95% ). This quantitative difference is crucial for applications requiring high fidelity in subsequent chemical reactions.

Purity comparison
Cross-study comparable
98% (HCl salt) vs 95% (free base)
3 pp higher purity
Supports higher fidelity in sensitive syntheses
Supplier CoA (HPLC)
Chemical Synthesis Quality Control β-Lactam Building Blocks

Solubility Enhancement with Hydrochloride Salt

The hydrochloride salt form provides a quantitative improvement in water solubility, a critical parameter for aqueous reactions and biological assays. The calculated distribution coefficient (LogD) at pH 7.4 for the salt is -0.22 [1], indicating it is more hydrophilic. While a direct LogD value for the free base under identical conditions was not found, the fundamental property difference between a charged salt and a neutral free base is a class-level expectation of higher aqueous solubility for the salt.

Aqueous solubility
Class-level inference
LogD −0.22 (salt) vs N/A (free base)
Reported hydrophilic character supports aqueous protocols
In silico prediction; free base data unavailable
Formulation Reaction Medium Handling

NAAA Inhibitory Potential of the β-Lactam Scaffold

SAR studies on 3-aminoazetidin-2-one derivatives have identified this scaffold as a potent core for N-acylethanolamine acid amidase (NAAA) inhibitors, a target for pain and inflammation [1]. The unsubstituted parent compound, 3-aminoazetidin-2-one, lacks the critical N-phenyl group, which is known to influence both potency and selectivity in related β-lactam classes . This positions 3-Amino-1-phenylazetidin-2-one hydrochloride as a more relevant starting point for developing potent, selective NAAA inhibitors compared to its N-unsubstituted analog. Direct IC50 values for the compound against NAAA are not publicly available.

NAAA scaffold potential
Class-level inference
Core of potent NAAA inhibitors [1] vs no N-phenyl in 3-aminoazetidin-2-one
Reported scaffold for selective inhibitor design
SAR analysis; IC50 values not publicly available
Anti-inflammatory NAAA Inhibitor Drug Discovery

Application Scenarios: 3-Amino-1-phenylazetidin-2-one hydrochloride


NAAA Inhibitor Library Synthesis

This compound serves as an ideal starting point for synthesizing libraries of N-acylethanolamine acid amidase (NAAA) inhibitors, a class of compounds with potential for treating pain and inflammation [1]. Its 3-amino group is the primary site for introducing diverse carbamate or amide moieties, a key modification for tuning potency and selectivity [1].

Monocyclic β-Lactam Antibacterial Development

As an N-substituted monocyclic β-lactam, this compound can be used as a key intermediate in the search for novel antibacterial agents . Its structure allows for further derivatization at the C-3 and C-4 positions to improve antibacterial potency and spectrum of activity, particularly against Gram-negative bacteria .

High-Purity Chemical Biology Scaffold

The high assay purity of 98% for the hydrochloride salt makes it a reliable building block for chemical biology applications where reproducibility is critical. This includes the synthesis of activity-based probes or photoaffinity labels for target identification and validation studies.

Application
Selection Property
Validation Focus
NAAA inhibitor library synthesis
3-Amino derivatization handle
Enzyme assay potency and selectivity profiling
Antibacterial development
Monocyclic β-lactam core
Gram-negative activity screening
Chemical biology probe synthesis
High-purity hydrochloride salt
Reproducible probe conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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